

The Versatility of 1,8-Dibromoocetane: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,8-Dibromoocetane**

Cat. No.: **B1199895**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibromoocetane is a versatile difunctional alkyl halide that serves as a key building block in a multitude of synthetic transformations. Its linear eight-carbon chain, capped at both ends by reactive bromine atoms, allows for its use in forming a diverse array of structures, from simple aliphatic chains to complex polymers and macrocycles. The primary nature of the alkyl halide centers makes **1,8-dibromoocetane** an excellent substrate for SN2 reactions, enabling the facile introduction of the octyl spacer into various molecular architectures.^[1] This technical guide provides an in-depth overview of the utility of **1,8-dibromoocetane** as a precursor in organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1,8-dibromoocetane** is essential for its safe handling and effective use in synthesis.

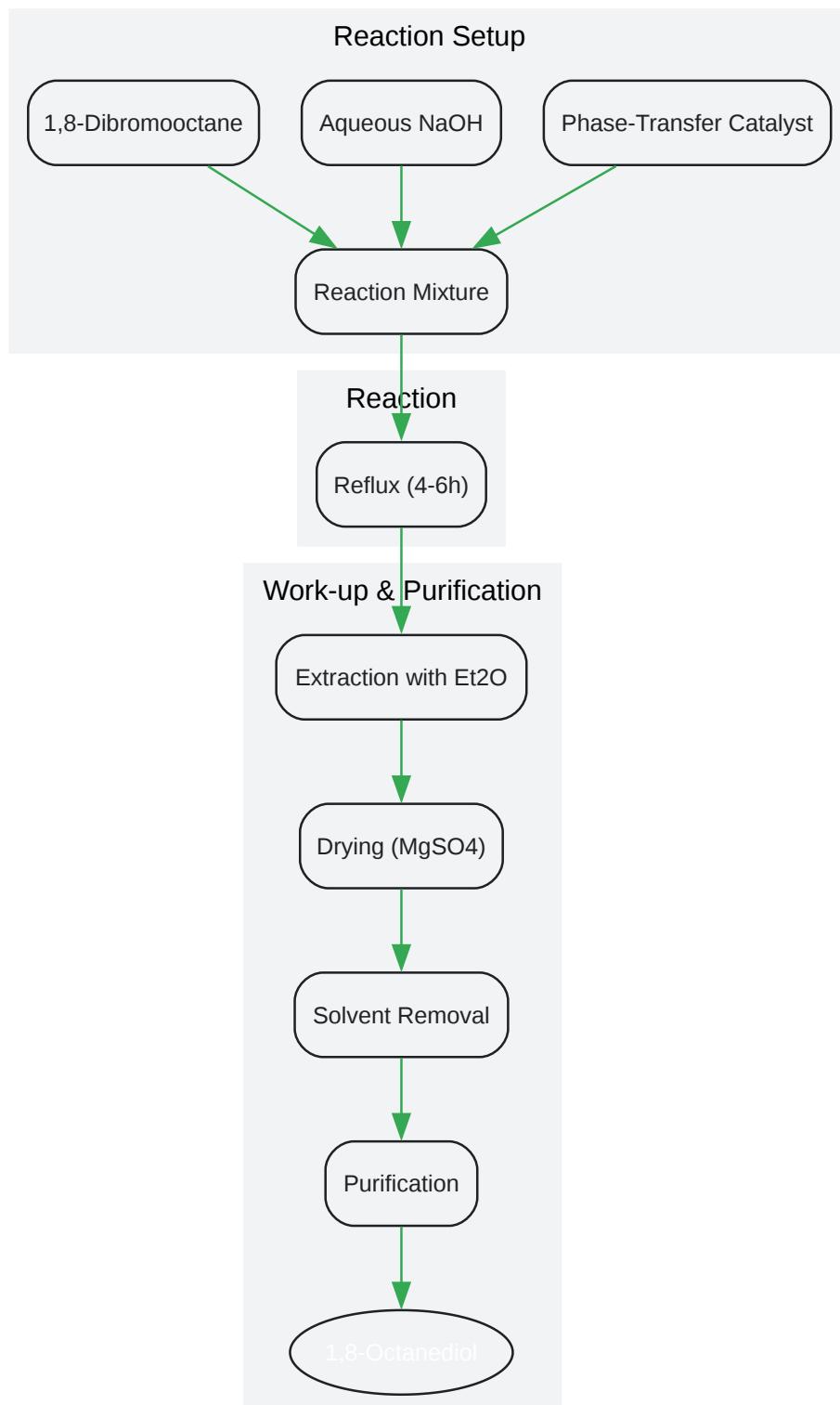
Property	Value	Reference
Molecular Formula	C8H16Br2	[2]
Molecular Weight	272.02 g/mol	
Appearance	Clear, colorless to pale yellow liquid	[2]
CAS Number	4549-32-0	[2]
Density	1.477 g/mL at 25 °C	
Melting Point	12-16 °C	
Boiling Point	270-272 °C	
Refractive Index	n20/D 1.498	
Solubility	Insoluble in water, soluble in common organic solvents.	
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.	

Key Synthetic Transformations

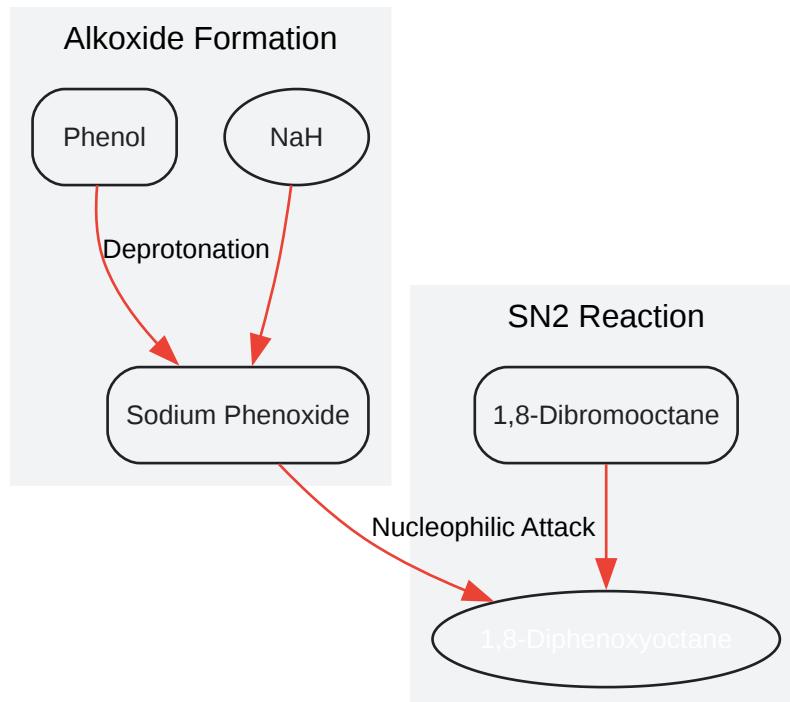
1,8-Dibromoocetane is a versatile precursor for a variety of important functional molecules. The following sections detail the synthesis of key derivatives, including diols, diamines, and ethers, and its application in polymerization and as a crosslinking agent.

Synthesis of 1,8-Octanediol

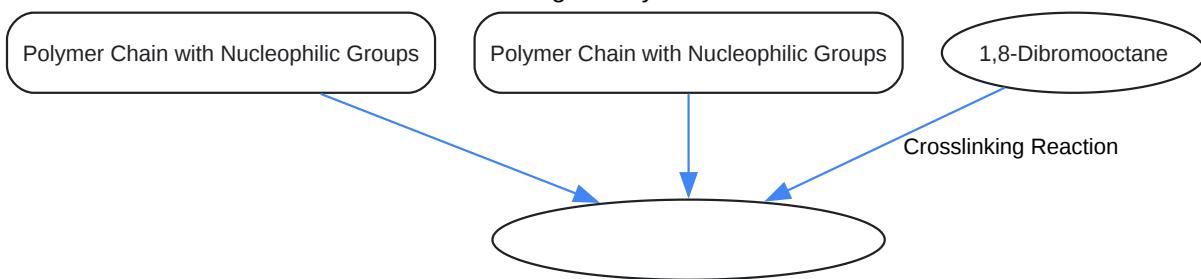
The conversion of **1,8-dibromoocetane** to 1,8-octanediol is a straightforward nucleophilic substitution reaction. This diol is a valuable intermediate, for instance, in the synthesis of the sex pheromone of the pear borer moth, (Z/E)-8-dodecenyl acetate.[\[3\]](#)


Experimental Protocol: Hydrolysis of **1,8-Dibromoocetane**

- Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of **1,8-dibromoocetane** (1.0 eq), an aqueous solution of sodium hydroxide (2.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) is heated at reflux for 4-6 hours.
- Work-up: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude 1,8-octanediol can be purified by recrystallization or column chromatography.


Reactant	Product	Reagents	Reaction Time	Yield
1,8-Dibromoocetane	1,8-Octanediol	NaOH (aq), Phase-Transfer Catalyst	4-6 h	Typically high (>90%)

Reaction Workflow: Hydrolysis of **1,8-Dibromoocetane**


Workflow for the Synthesis of 1,8-Octanediol

Williamson Ether Synthesis Pathway

Crosslinking of Polymer Chains

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. 1,8-Dibromo-octane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. CN104177256A - Synthesis method of grapholitha molesta sex pheromone (Z/E)-8-dodecene acetate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Versatility of 1,8-Dibromo-octane: A Technical Guide for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199895#1-8-dibromo-octane-as-a-precursor-in-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com